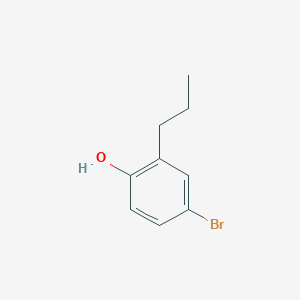
4-bromo-2-propylPhenol
Description
4-Bromo-2-propylphenol (C₉H₁₁BrO, molecular weight: 215.09 g/mol) is a brominated phenolic compound characterized by a propyl group at the 2-position and a bromine atom at the 4-position of the phenol ring. It is synthesized via column chromatography using cyclohexane:EtOAc (95:5) as the eluent, yielding 67% (720.1 mg) of the product with an Rf value of 0.31 in n-hexane:acetone (70:30) .
Properties
CAS No. |
18980-22-8 |
|---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
4-bromo-2-propylphenol |
InChI |
InChI=1S/C9H11BrO/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6,11H,2-3H2,1H3 |
InChI Key |
AEHYMMFSHCSYAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Below is a comparative analysis of 4-bromo-2-propylphenol with structurally related bromophenol derivatives:
Key Differences in Properties and Reactivity
Substituent Effects: Lipophilicity: The propyl and isopropyl groups in this compound and its isomer enhance lipophilicity compared to smaller substituents like chlorine (e.g., 4-bromo-2-chlorophenol) . Acidity: Electron-withdrawing groups (e.g., -Cl in 4-bromo-2-chlorophenol) increase phenolic acidity, whereas alkyl groups (e.g., -C₃H₇) decrease it . Synthetic Utility: Branched alkenyl substituents (e.g., 4-bromo-2-(3-methyl-2-butenyl)phenol) may facilitate Diels-Alder reactions, unlike linear alkyl chains .
Physical Properties: The Rf value of this compound (0.31) is lower than that of 5-bromo-2-methoxy-4-propylphenol (Rf = 0.48), indicating reduced polarity due to the absence of a methoxy group . Molecular weight variations (e.g., 207.45 g/mol for 4-bromo-2-chlorophenol vs. 227.10 g/mol for 4-bromo-2-(3-methyl-2-butenyl)phenol) correlate with substituent complexity .
Toxicological Considerations: Limited toxicity data exist for this compound, but structurally similar compounds (e.g., 4-amino-2-phenylphenol) warn of understudied hazards, necessitating caution in handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


